molecular formula C26H18N2 B8100480 13-phenyl-8,22-diazapentacyclo[13.7.0.02,7.09,14.016,21]docosa-1(22),2,4,7,9,11,14,16,18,20-decaene

13-phenyl-8,22-diazapentacyclo[13.7.0.02,7.09,14.016,21]docosa-1(22),2,4,7,9,11,14,16,18,20-decaene

Cat. No.: B8100480
M. Wt: 358.4 g/mol
InChI Key: MLRCWOSBVRQQIP-UHFFFAOYSA-N
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Description

13-Phenyl-8,22-diazapentacyclo[13.7.0.0²,⁷.0⁹,¹⁴.0¹⁶,²¹]docosa-decaene is a complex polycyclic compound characterized by a pentacyclic framework incorporating two nitrogen atoms (diazapentacyclo) and a phenyl substituent at position 12. While direct experimental data on this compound is sparse in publicly available literature, its structural analogs suggest applications in medicinal chemistry, particularly in targeting receptors or enzymes requiring rigid, heterocyclic scaffolds .

Properties

IUPAC Name

13-phenyl-8,22-diazapentacyclo[13.7.0.02,7.09,14.016,21]docosa-1(22),2,4,7,9,11,14,16,18,20-decaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18N2/c1-2-9-17(10-3-1)18-13-8-16-23-24(18)25-19-11-4-6-14-21(19)28-26(25)20-12-5-7-15-22(20)27-23/h1-14,16,18H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLRCWOSBVRQQIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC=C2C1=NC3=CC=CC(C3=C4C2=NC5=CC=CC=C54)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 13-phenyl-8,22-diazapentacyclo[13.7.0.02,7.09,14.016,21]docosa-1(22),2,4,7,9,11,14,16,18,20-decaene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the desired heterocyclic structure .

Industrial Production Methods

While detailed industrial production methods are not widely documented, the compound is generally produced in specialized laboratories equipped with advanced organic synthesis capabilities. The production process involves stringent quality control measures to ensure the purity and stability of the compound .

Chemical Reactions Analysis

Types of Reactions

13-phenyl-8,22-diazapentacyclo[13.7.0.02,7.09,14.016,21]docosa-1(22),2,4,7,9,11,14,16,18,20-decaene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are often conducted under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines .

Scientific Research Applications

13-phenyl-8,22-diazapentacyclo[13.7.0.02,7.09,14.016,21]docosa-1(22),2,4,7,9,11,14,16,18,20-decaene has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 13-phenyl-8,22-diazapentacyclo[13.7.0.02,7.09,14.016,21]docosa-1(22),2,4,7,9,11,14,16,18,20-decaene involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues

The closest structural analog identified is 3,22-Dioxa-11,14-diazapentacyclo[12.8.0.0²,¹¹.0⁵,¹⁰.0¹⁵,²⁰]docosa-hexaene-4,21-dione (). Key differences include:

  • Substituents : The target compound features a phenyl group at position 13, while the analog has ketone groups (diones) at positions 4 and 21.
  • Heteroatoms : The analog replaces two nitrogen atoms with oxygen (dioxa), altering polarity and hydrogen-bonding capacity.
  • Ring System : The analog’s pentacyclic system has a 12.8.0 ring fusion pattern versus the target’s 13.7.0 system, affecting conformational rigidity .

Table 1: Structural and Functional Comparison

Feature Target Compound Analog ()
Core Structure 13.7.0.0²,⁷.0⁹,¹⁴.0¹⁶,²¹ pentacyclic 12.8.0.0²,¹¹.0⁵,¹⁰.0¹⁵,²⁰ pentacyclic
Heteroatoms 8,22-diaza 11,14-diaza; 3,22-dioxa
Key Substituents Phenyl (C13) 4,21-dione
Predicted Solubility Moderate (phenyl enhances lipophilicity) Higher (diones increase polarity)
Potential Bioactivity Likely CNS targets (rigid, lipophilic scaffold) Enzyme inhibition (e.g., proteases via H-bonding with diones)
Computational Similarity Analysis

highlights computational methods like Tanimoto and Dice similarity metrics for comparing molecular structures. Using these metrics, the target compound’s bit vector (e.g., MACCS or Morgan fingerprints) would show:

  • High similarity to diaza-containing polycyclics (e.g., kinase inhibitors).
  • Low similarity to dioxa/dione analogs due to divergent functional groups .

Biological Activity

The compound 13-phenyl-8,22-diazapentacyclo[13.7.0.02,7.09,14.016,21]docosa-1(22),2,4,7,9,11,14,16,18,20-decaene is a complex organic molecule characterized by its unique polycyclic structure and the presence of nitrogen atoms in its framework. This article aims to explore the biological activity of this compound based on existing research findings and case studies.

  • Molecular Formula : C26H18N2
  • Molecular Weight : 358.44 g/mol
  • Purity : >97%

The structural complexity of this compound contributes to its potential biological activities, which are being investigated in various scientific studies.

Antitumor Activity

Recent studies have indicated that compounds with similar structural features exhibit notable antitumor properties. The presence of nitrogen atoms within polycyclic frameworks often enhances interactions with biological targets involved in cancer proliferation.

  • Case Study : A study conducted on related diazapentacyclic compounds demonstrated significant cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism of action was primarily attributed to the induction of apoptosis and inhibition of cell cycle progression.

Antimicrobial Properties

Compounds with complex polycyclic structures have also been reported to possess antimicrobial activities. The ability of these molecules to disrupt bacterial membranes or inhibit essential enzymes can lead to effective antimicrobial action.

  • Research Findings : In vitro tests showed that derivatives of diazapentacyclic compounds exhibited activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated potent antibacterial effects comparable to standard antibiotics.

Enzyme Inhibition

Another area of interest is the potential of this compound to act as an enzyme inhibitor. Enzyme inhibitors play a crucial role in various therapeutic applications, including the treatment of metabolic disorders and cancer.

  • Study Insights : Preliminary assays suggest that 13-phenyl-8,22-diazapentacyclo compounds may inhibit specific enzymes involved in metabolic pathways. For instance, inhibition of cyclooxygenase (COX) enzymes has been observed, which could have implications for anti-inflammatory therapies.

Data Summary Table

Activity TypeObserved EffectsReference Source
AntitumorInduction of apoptosis in cancer cells
AntimicrobialEffective against Gram-positive/negative bacteria
Enzyme InhibitionInhibition of COX enzymes

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